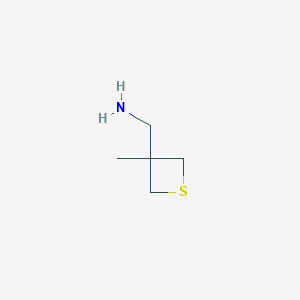
4-(2-Bromo-5-chlorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-chlorophenyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2-bromo-5-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-chlorophenyl)piperidine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromo-5-chlorophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperidines, while oxidation and reduction reactions can produce piperidones or reduced piperidines .
Applications De Recherche Scientifique
4-(2-Bromo-5-chlorophenyl)piperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-chlorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-(2-Chlorophenyl)piperidine: Similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
4-(2-Bromophenyl)piperidine: Similar structure but lacks the chlorine atom, affecting its chemical properties and applications.
4-(2-Bromo-5-methylphenyl)piperidine: Substituted with a methyl group instead of chlorine, resulting in different chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13BrClN |
|---|---|
Poids moléculaire |
274.58 g/mol |
Nom IUPAC |
4-(2-bromo-5-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrClN/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Clé InChI |
UPEUHVOWXSQNTB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=CC(=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


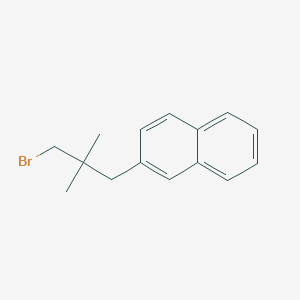
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)


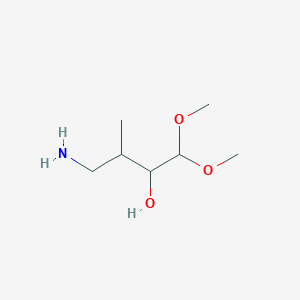
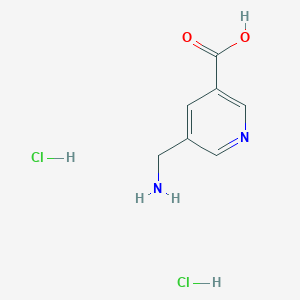

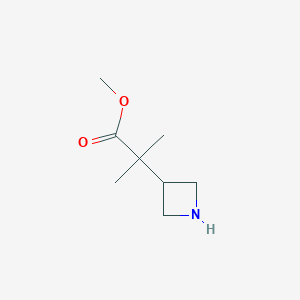
![N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13557023.png)
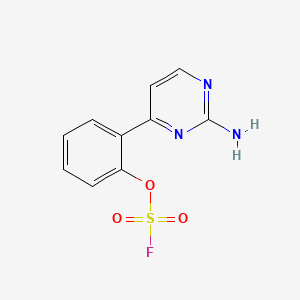
![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)
